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Compound of Interest

Compound Name: Turneforcidine

Cat. No.: B1243542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the determination of the three-

dimensional atomic structure of Turneforcidine through single-crystal X-ray diffraction (SC-

XRD). As of the latest literature search, the crystal structure of Turneforcidine has not been

publicly reported. Therefore, this application note outlines a generalized yet detailed protocol

for researchers who have synthesized Turneforcidine and wish to elucidate its crystal

structure. The protocol covers the critical steps of synthesis, crystallization, X-ray data

collection, and structure solution and refinement.

Introduction
Turneforcidine is a pyrrolizidine alkaloid whose structure and stereochemistry are of

significant interest in medicinal chemistry and drug development. X-ray crystallography is a

powerful analytical technique that provides precise information about the three-dimensional

arrangement of atoms in a crystalline solid.[1][2] This data is invaluable for understanding

molecular geometry, intermolecular interactions, and absolute configuration, which are critical

for structure-activity relationship (SAR) studies and rational drug design.

This protocol details the necessary steps to obtain and analyze a single crystal of

Turneforcidine.
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The initial and most crucial step is to obtain a pure sample of Turneforcidine. Several

synthetic routes to Turneforcidine have been reported in the literature. Researchers can follow

established methods to synthesize the compound.[3][4] A concise synthesis of racemic

Turneforcidine has been described, which involves a metalloiminium ion cyclization.[3]

Enantioselective syntheses have also been achieved, providing access to specific

stereoisomers.[4]

Crystallization of Turneforcidine
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging

step. For small molecules like Turneforcidine, several crystallization techniques can be

employed. The choice of solvent and technique is critical and may require screening of various

conditions.

Key Considerations for Crystallization:

Purity: The starting material must be of the highest possible purity.

Solvent Selection: A suitable solvent or solvent system is one in which the compound has

moderate solubility. The ideal scenario involves a solvent in which the compound is soluble

when heated and less soluble at room or lower temperatures.

Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved

by slow evaporation of the solvent, cooling, or the addition of an anti-solvent.

Common Crystallization Methods:
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Method Description Key Parameters

Slow Evaporation

The compound is dissolved in

a suitable solvent, and the

solvent is allowed to evaporate

slowly over several days to

weeks.

Solvent volatility, temperature,

vessel opening size.

Vapor Diffusion

A solution of the compound is

placed in a small, open

container inside a larger,

sealed container that holds a

more volatile anti-solvent. The

anti-solvent vapor slowly

diffuses into the compound's

solution, reducing its solubility

and inducing crystallization.

Choice of solvent and anti-

solvent, temperature, diffusion

rate.

Liquid-Liquid Diffusion

A solution of the compound is

carefully layered with a

miscible anti-solvent. Crystals

form at the interface of the two

liquids as they slowly mix.

Solvent and anti-solvent

miscibility and density,

temperature.

Cooling

A saturated solution of the

compound is prepared at an

elevated temperature and then

allowed to cool slowly.

Cooling rate, temperature

gradient.

Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it can be analyzed

using a single-crystal X-ray diffractometer.

Experimental Protocol for SC-XRD
Crystal Mounting:

Select a well-formed crystal with sharp edges and no visible cracks under a microscope.
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Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryo-

loop.

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-173 K) to minimize

radiation damage and thermal vibrations.

Data Collection:

Center the crystal in the X-ray beam.

Perform an initial screening to determine the crystal quality and unit cell parameters.

Based on the preliminary data, devise a data collection strategy to ensure complete and

redundant data are collected.

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and

recording the diffraction pattern on a detector (e.g., CCD or CMOS).[1] Data is typically

collected in a series of frames with small rotational increments.[1]

Data Processing:

Integrate the raw diffraction images to obtain the intensities of the individual reflections.

Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal

decay.

Merge the symmetry-equivalent reflections to generate a final set of unique reflection data.

Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement
Space Group Determination: The symmetry of the diffraction pattern is analyzed to

determine the crystal's space group.

Structure Solution: The initial atomic positions are determined using either direct methods

(for small molecules) or Patterson methods (if a heavy atom is present). This provides an
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initial model of the molecule.

Structure Refinement:

The initial model is refined against the experimental data using a least-squares

minimization process.[5]

This iterative process involves adjusting atomic coordinates, and thermal displacement

parameters to improve the agreement between the observed structure factors (|Fo|) and

the calculated structure factors (|Fc|) from the model.

Difference Fourier maps are used to locate missing atoms (such as hydrogens) and to

identify any disorder.

Hydrogen atoms are typically placed in calculated positions and refined using a riding

model.

The final refinement should converge to low R-factors (R1 and wR2), indicating a good fit

between the model and the data.

Data Presentation
The final refined crystal structure will yield a set of crystallographic data that should be

presented in a standardized format. The following table serves as a template for reporting the

crystallographic data for Turneforcidine once it is determined.

Table 1: Crystal Data and Structure Refinement for Turneforcidine.
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Parameter Value

Crystal Data

Chemical formula C8H15NO2

Formula weight 157.21

Temperature (K) Enter Value

Wavelength (Å) Enter Value

Crystal system Enter Value

Space group Enter Value

Unit cell dimensions

a (Å) Enter Value

b (Å) Enter Value

c (Å) Enter Value

α (°) Enter Value

β (°) Enter Value

γ (°) Enter Value

Volume (Å³) Enter Value

Z Enter Value

Density (calculated) (Mg/m³) Enter Value

Absorption coefficient (mm⁻¹) Enter Value

F(000) Enter Value

Data Collection

Crystal size (mm³) Enter Value

Theta range for data collection (°) Enter Value

Index ranges Enter Value
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Reflections collected Enter Value

Independent reflections Enter Value

Completeness to theta = ...° (%) Enter Value

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters Enter Value

Goodness-of-fit on F² Enter Value

Final R indices [I>2sigma(I)] R1 = Enter Value, wR2 = Enter Value

R indices (all data) R1 = Enter Value, wR2 = Enter Value

Largest diff. peak and hole (e.Å⁻³) Enter Value

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the crystal structure analysis of

Turneforcidine.
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Caption: Workflow for the crystal structure determination of Turneforcidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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